N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C19H19N3O6S2 and its molecular weight is 449.5. The purity is usually 95%.
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Scientific Research Applications
Electrophysiological Activity
Compounds with benzothiazole and sulfonamide groups have been shown to exhibit significant electrophysiological activity. Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes, suggesting their use in treatments related to the enzyme's dysfunction (Büyükkıdan et al., 2013).
Antimicrobial Activity
Patel and Agravat (2007) conducted studies on new pyridine derivatives, including those with benzothiazole and sulfonamide groups, showing notable antibacterial and antifungal activities. These findings open avenues for the development of new antimicrobial agents (Patel & Agravat, 2007).
Anticancer Activity
Yılmaz et al. (2015) explored the synthesis of indapamide derivatives with sulfonamide groups, identifying compounds with proapoptotic activity and potential as anticancer agents. This research highlights the therapeutic potential of such compounds in cancer treatment (Yılmaz et al., 2015).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting effects against steel, indicating their potential application in protecting materials from corrosion. This study demonstrates the chemical utility of benzothiazole derivatives beyond biological applications (Hu et al., 2016).
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-26-7-6-22-14-4-3-13(30(20,24)25)11-17(14)29-19(22)21-18(23)12-2-5-15-16(10-12)28-9-8-27-15/h2-5,10-11H,6-9H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZQLWMHKOTYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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